molecular formula C9H8N2O3 B1315057 N-(3-nitrophenyl)acrylamide CAS No. 17090-15-2

N-(3-nitrophenyl)acrylamide

Cat. No. B1315057
CAS RN: 17090-15-2
M. Wt: 192.17 g/mol
InChI Key: PJASPDPXLKIZHB-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)acrylamide is a compound with the CAS Number: 17090-15-2. It has a molecular weight of 192.17 . It is a solid at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of N-substituted acrylamides, such as N-(3-nitrophenyl)acrylamide, has been demonstrated for the first time using the Rhodococcus erythropolis 37 strain, which exhibits acylamidase activity .


Molecular Structure Analysis

The InChI code for N-(3-nitrophenyl)acrylamide is 1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) .


Physical And Chemical Properties Analysis

N-(3-nitrophenyl)acrylamide is a solid at room temperature . It has a molecular weight of 192.17 .

Scientific Research Applications

Synthesis and Characterization

Acrylamide derivatives, such as N-(4-nitrophenyl)acrylamide, have been synthesized and characterized for their antiproliferative activity and chemical reactivity. These compounds are studied for their potential in biomedical research due to their interaction with nucleic acid bases and receptors, highlighting their low toxicity on cancer cells (E. Tanış, N. Çankaya, S. Yalçın, 2019).

Corrosion Inhibition

New acrylamide derivatives have been evaluated as corrosion inhibitors for metals, showcasing their effectiveness in protecting metals like copper from corrosion in acidic environments. These compounds provide insights into their potential industrial applications, especially in the field of materials science and engineering (Ahmed Abu-Rayyan et al., 2022).

Catalysis

Acrylamide compounds have been used in the preparation of metal/N-doped carbon nanocatalysts for the selective hydrogenation of nitrophenol, demonstrating high catalytic activity. This research highlights the role of acrylamide derivatives in catalysis and materials chemistry (Sheng-xiang Jiang et al., 2021).

Bioengineering Applications

Polymers based on acrylamide, such as poly(N-isopropyl acrylamide), are extensively used in bioengineering for the nondestructive release of biological cells and proteins, underlining their importance in cell sheet engineering, tissue transplantation, and the study of bioadhesion (M. Cooperstein, H. Canavan, 2010).

Environmental Applications

Hydrogels based on acrylamide derivatives have been investigated for their ability to remove heavy metal ions from aqueous media and generate catalyst systems, showcasing their dual functionality in environmental cleanup and catalysis (R. Javed et al., 2018).

Safety And Hazards

N-(3-nitrophenyl)acrylamide is classified under the GHS07 hazard class. The associated hazard statement is H302, and the precautionary statements are P280, P305, P351, and P338 .

Future Directions

N-(3-nitrophenyl)acrylamide has been used in the synthesis of optically transparent nonlinear single crystals, which has potential applications in biomedical research .

properties

IUPAC Name

N-(3-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJASPDPXLKIZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)acrylamide

Synthesis routes and methods I

Procedure details

To a solution of 13.8 g. (0.10 mol) of m-nitroaniline in 100 ml. of diethyl ether and 30 ml. of ethyl acetate was added 9.0 g. (0.10 mol) of acryloyl chloride and a solution of 4.0 g. (0.10 mol) of sodium hydroxide in 20 ml. of water. The mixture was stirred overnight (18 hours) at ambient temperature and the precipitate filtered to give N-propenoyl-3-nitroaniline.
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Synthesis routes and methods II

Procedure details

3-Nitroaniline (2.0 g, 14.48 mmol) was dissolved in CH2Cl2 (75 ml) and cooled to 0° C. To this solution were added EDC (8.3 g, 43.4 mmol), HOBT (5.9 g, 43.4 mmol), DIEA (12.6 ml, 72.4 mmol) and acrylic acid (3.97 ml, 57.9 mmol). The reaction mixture was kept at RT for 1.25 h. The reaction mixture was diluted with EtOAc and washed with brine. The organic layer was dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography using 1:1 EtOAc/hexanes as the solvent to give N-(3-nitrophenyl)acrylamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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